2-Chloro-4-nitrophenyl-beta-D-cellobioside chemical properties
2-Chloro-4-nitrophenyl-beta-D-cellobioside chemical properties
Advanced Chromogenic Substrate for Continuous Cellulase Kinetic Profiling
Executive Summary
2-Chloro-4-nitrophenyl-β-D-cellobioside (2-CNP-Cel) is a high-performance chromogenic substrate engineered specifically for the kinetic characterization of cellulolytic enzymes, particularly cellobiohydrolases (exoglucanases).
Unlike traditional p-nitrophenyl (pNP) substrates, which require reaction termination and basification to visualize the leaving group, 2-CNP-Cel liberates 2-chloro-4-nitrophenol , a chromophore with a significantly lower pKa (~5.5). This unique physicochemical property allows for continuous, real-time spectrophotometric monitoring at the acidic pH optima (pH 4.5–6.0) typical of fungal and bacterial cellulases. This guide details the chemical properties, mechanistic advantages, and validated protocols for utilizing 2-CNP-Cel in high-throughput drug discovery and biofuel enzyme engineering.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Core Chemical Data
| Property | Specification |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Common Name | 2-Chloro-4-nitrophenyl-β-D-cellobioside |
| CAS Number | 135743-28-1 |
| Molecular Formula | C₁₈H₂₄ClNO₁₃ |
| Molecular Weight | 497.84 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in Water, DMSO, Methanol |
| Purity | ≥ 95% (HPLC) |
| Storage | -20°C, desiccated, protect from light |
The Mechanistic Advantage: pKa Shift
The defining feature of 2-CNP-Cel is the chlorine substitution at the ortho position of the phenolic ring. This electron-withdrawing group stabilizes the phenolate anion, shifting the pKa downward compared to the non-chlorinated analog.
| Leaving Group | pKa | Color at pH 5.0 | Assay Type |
| p-Nitrophenol (pNP) | ~7.15 | Colorless (Protonated) | Endpoint (Requires pH > 8 stop solution) |
| 2-Chloro-4-nitrophenol (CNP) | ~5.43 | Yellow (Partial Ionization) | Continuous / Real-Time |
Implication: At pH 5.5 (a common cellulase optimum), p-nitrophenol is <5% ionized (invisible), whereas 2-chloro-4-nitrophenol is >50% ionized (highly visible). This eliminates the need for stop solutions (e.g., Na₂CO₃), reducing assay artifacts and allowing determination of
Mechanistic Utility & Reaction Logic
The hydrolysis of 2-CNP-Cel by a retaining or inverting cellulase (e.g., Cellobiohydrolase I/Cel7A) follows a specific pathway. The enzyme cleaves the β-1,4-glycosidic bond between the anomeric carbon of the cellobiose unit and the phenolic oxygen.
Figure 1: Enzymatic hydrolysis pathway. The critical step is the ionization of the leaving group (Phenol → Phenolate) which occurs spontaneously at acidic assay pH due to the chlorine substitution.
Experimental Protocols
Reagent Preparation
-
Stock Solution (10 mM):
-
Weigh 4.98 mg of 2-CNP-Cel.
-
Dissolve in 1.0 mL of pure DMSO or 50% DMSO/Water.
-
Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer:
-
50 mM Sodium Acetate or Sodium Citrate, pH 5.0 – 6.0.
-
Add 0.01% BSA (optional) to prevent enzyme adsorption to plasticware.
-
Continuous Kinetic Assay
This protocol validates cellulase activity by monitoring the release of 2-chloro-4-nitrophenol at 405 nm.
Parameters:
-
Wavelength: 405 nm (ε = 14,580 M⁻¹cm⁻¹ at pH 7+; See calibration note below)
-
Temperature: 30°C – 50°C (Enzyme dependent)
-
Path Length: 1 cm (standard cuvette) or 0.6 cm (microplate)
Workflow:
-
Blanking: Add 90 µL Assay Buffer + 10 µL Substrate Stock to a well. Measure absorbance (
) to account for spontaneous hydrolysis. -
Reaction Setup:
-
80 µL Assay Buffer
-
10 µL Enzyme Solution (diluted to appropriate activity)
-
Pre-incubate at target temperature for 5 minutes.
-
-
Initiation: Add 10 µL Substrate Stock (Final conc: 1 mM). Mix immediately.
-
Monitoring: Record Absorbance (
) every 30 seconds for 10–30 minutes. -
Quantification: Determine the slope (
) of the linear portion.
Calibration (Critical Step)
Because the extinction coefficient (
-
Prepare 2-chloro-4-nitrophenol standards (0 – 100 µM) in the Assay Buffer.
-
Measure
.[1] -
Calculate the effective
(slope of A vs. Concentration).-
Literature Value:
(fully ionized).[1] -
At pH 5.5: Expect an apparent
.
-
Figure 2: Experimental workflow for continuous kinetic characterization.
Synthesis & Stability
Synthesis Routes
While primarily sourced commercially, 2-CNP-Cel can be synthesized via:
-
Chemical Glycosylation: Reaction of peracetylated cellobiosyl bromide with 2-chloro-4-nitrophenol under phase-transfer conditions, followed by deacetylation.
-
Enzymatic Synthesis (Chemo-enzymatic): Using glycosynthases (mutant glycosidases) to condense
-cellobiosyl fluoride with 2-chloro-4-nitrophenol. This method often yields higher regioselectivity.
Stability Profile
-
Hydrolytic Stability: Stable in neutral/acidic aqueous buffers for >24 hours at 4°C.
-
Thermal Stability: Solid powder is stable for years at -20°C. Solutions may degrade >60°C; avoid boiling.
-
Light Sensitivity: The nitro group is photosensitive. Store solutions in amber tubes.
References
-
Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-chloro-4-nitrophenol in a Gram-negative bacterium, Burkholderia sp. RKJ 800. PLoS One, 7(6), e38676. (Provides extinction coefficients for the leaving group). [Link]
-
Blanchard, et al. (2001). Directed evolution of new glycosynthases from Agrobacterium beta-glucosidase: a general screen to detect enzymes for oligosaccharide synthesis.[2] Chemistry & Biology, 8(2), 201-213. (Discusses enzymatic synthesis applications).
